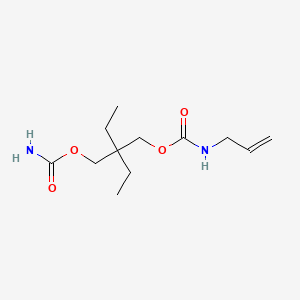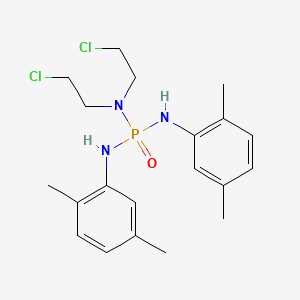
N,N-Bis(2-chloroethyl)-N',N''-bis(2,5-dimethylphenyl)phosphoric triamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(2-chloroethyl)-N’,N’'-bis(2,5-dimethylphenyl)phosphoric triamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of bis(2-chloroethyl) groups and bis(2,5-dimethylphenyl) groups attached to a phosphoric triamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-N’,N’'-bis(2,5-dimethylphenyl)phosphoric triamide typically involves the reaction of 2-chloroethylamine with 2,5-dimethylphenylphosphorodiamidic chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(2-chloroethyl)-N’,N’'-bis(2,5-dimethylphenyl)phosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphoric acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phosphoric triamide derivatives.
Aplicaciones Científicas De Investigación
N,N-Bis(2-chloroethyl)-N’,N’'-bis(2,5-dimethylphenyl)phosphoric triamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical tool in studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of N,N-Bis(2-chloroethyl)-N’,N’'-bis(2,5-dimethylphenyl)phosphoric triamide involves its interaction with cellular components, leading to the disruption of normal cellular functions. The compound targets specific molecular pathways, including DNA synthesis and repair mechanisms, which can result in cell cycle arrest and apoptosis. The exact molecular targets and pathways are still under investigation, but its ability to form covalent bonds with nucleophilic sites in biomolecules is a key aspect of its activity.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Bis(2-chloroethyl)-N’,N’'-bis(2,4-dimethylphenyl)phosphoric triamide
- N,N-Bis(2-chloroethyl)-N’,N’'-bis(2,6-dimethylphenyl)phosphoric triamide
- N,N-Bis(2-chloroethyl)-N’,N’'-bis(3,5-dimethylphenyl)phosphoric triamide
Uniqueness
N,N-Bis(2-chloroethyl)-N’,N’'-bis(2,5-dimethylphenyl)phosphoric triamide is unique due to the specific positioning of the dimethylphenyl groups, which can influence its reactivity and interaction with biological targets
Propiedades
Número CAS |
27578-77-4 |
|---|---|
Fórmula molecular |
C20H28Cl2N3OP |
Peso molecular |
428.3 g/mol |
Nombre IUPAC |
N-[bis(2-chloroethyl)amino-(2,5-dimethylanilino)phosphoryl]-2,5-dimethylaniline |
InChI |
InChI=1S/C20H28Cl2N3OP/c1-15-5-7-17(3)19(13-15)23-27(26,25(11-9-21)12-10-22)24-20-14-16(2)6-8-18(20)4/h5-8,13-14H,9-12H2,1-4H3,(H2,23,24,26) |
Clave InChI |
ONLCNUVSQIKLQR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)NP(=O)(NC2=C(C=CC(=C2)C)C)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


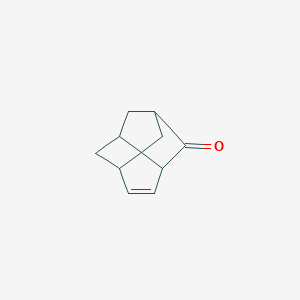
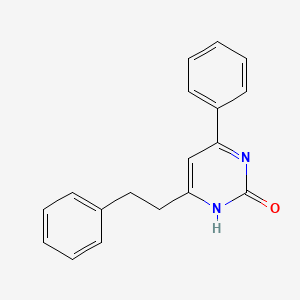
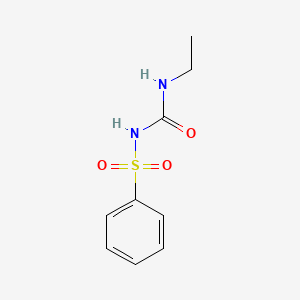
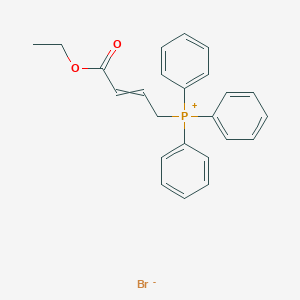




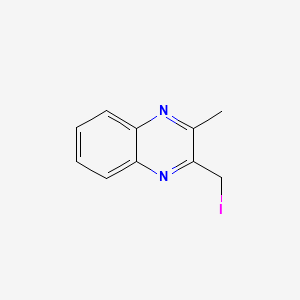
![5a,7a,10a-Trimethyl-8-(6-methylheptan-2-yl)-1-methylidenehexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one](/img/structure/B14694555.png)

